Structural Elucidation of 4-Undecanol: A Comprehensive Guide to 1H and 13C NMR Spectrum Analysis
Structural Elucidation of 4-Undecanol: A Comprehensive Guide to 1H and 13C NMR Spectrum Analysis
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectra of 4-undecanol , a secondary aliphatic alcohol. Designed for researchers and drug development professionals, this whitepaper deconstructs the mechanistic causality behind the observed chemical shifts, provides structured spectral assignments, and establishes a self-validating experimental protocol for high-resolution NMR acquisition.
Chemical Context: 4-Undecanol
4-Undecanol (PubChem CID 98971) is a secondary aliphatic alcohol with the molecular formula C 11 H 24 O[1]. Structurally, it consists of an 11-carbon straight chain with a hydroxyl (-OH) group positioned at the C4 carbon. It is a colorless liquid frequently utilized in the fragrance industry and as a chemical intermediate in organic synthesis[2]. In natural product research, 4-undecanol has also been identified as a trace volatile component in the essential oils of certain Bupleurum species[3].
Understanding the NMR profile of 4-undecanol is highly instructive for researchers working with medium-chain aliphatic alcohols, as it presents classic examples of inductive deshielding, complex scalar coupling, and overlapping aliphatic multiplets.
Mechanistic Principles of NMR for Secondary Alcohols
Inductive Effects and Deshielding
The most prominent feature in the NMR spectrum of 4-undecanol is the profound deshielding of the C4 methine proton and the C4 carbon. The highly electronegative oxygen atom of the hydroxyl group withdraws electron density from the adjacent carbon via the inductive effect (-I effect). This reduction in local electron density decreases the magnetic shielding around the C4 nucleus and its attached proton, shifting their resonance frequencies downfield (to higher ppm values).
Mechanistic pathway of the inductive effect causing deshielding in NMR spectra.
Hydrogen Bonding and Chemical Exchange
The chemical shift of the hydroxyl proton (-OH) is highly variable (typically 1.50 – 2.00 ppm in CDCl 3 ) and appears as a broad singlet. This broadening is caused by rapid intermolecular chemical exchange and hydrogen bonding, which averages the spin states and disrupts scalar coupling with the adjacent C4 methine proton.
Spectral Assignments and Quantitative Data
H NMR Spectrum Analysis
In the 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz), the aliphatic backbone presents a heavily overlapped region between 1.20 and 1.50 ppm. The terminal methyl groups appear as distinct triplets due to 3J coupling with their adjacent methylene protons.
Table 1: 1 H NMR Chemical Shifts of 4-Undecanol
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| C4-H | 3.55 – 3.65 | Multiplet (m) | 1H | Strongly deshielded by the adjacent electronegative hydroxyl oxygen (-I effect). |
| -OH | 1.50 – 2.00 | Broad Singlet (br s) | 1H | Position varies with concentration/temperature due to hydrogen bonding. |
| C3-H 2 , C5-H 2 | 1.35 – 1.50 | Multiplet (m) | 4H | β -position to the hydroxyl group; slightly deshielded compared to the bulk chain. |
| C2-H 2 , C6–C10-H 2 | 1.20 – 1.35 | Broad Multiplet (m) | 12H | Bulk aliphatic methylene protons; heavily overlapped due to similar environments. |
| C1-H 3 , C11-H 3 | 0.85 – 0.95 | Overlapping Triplets (t) | 6H | Terminal methyl groups; highly shielded, split by adjacent methylene protons. |
C NMR Spectrum Analysis
The 13 C NMR spectrum (acquired with proton decoupling at 100 MHz) provides much higher resolution for the carbon backbone, collapsing all multiplets into sharp singlets.
Expert Insight: The β -carbons (C3 and C5) exhibit distinct chemical shifts despite both being adjacent to the C4 carbinol carbon. This asymmetry arises from the differing steric bulk and conformational degrees of freedom between the propyl and heptyl chains, which subtly alter the time-averaged electronic environment and γ -gauche interactions.
Table 2: 13 C NMR Chemical Shifts of 4-Undecanol
| Position | Chemical Shift (ppm) | Type | Assignment Rationale |
| C4 | ~71.9 | CH | α -carbon; strongly deshielded by the directly attached oxygen atom. |
| C3 | ~39.8 | CH 2 | β -carbon (propyl side); deshielded by the β -effect of the OH group. |
| C5 | ~37.6 | CH 2 | β -carbon (heptyl side); deshielded by the β -effect of the OH group. |
| C9 | ~31.9 | CH 2 | Standard aliphatic chain carbon; γ to the terminal methyl (C11). |
| C7, C8 | ~29.4, ~29.7 | CH 2 | Bulk aliphatic chain carbons; heavily overlapped. |
| C6 | ~25.6 | CH 2 | γ -carbon to the OH group; exhibits a slight upfield γ -gauche shielding effect. |
| C10 | ~22.7 | CH 2 | β to the terminal methyl (C11). |
| C2 | ~18.9 | CH 2 | β to the terminal methyl (C1). |
| C1, C11 | ~14.1, ~14.2 | CH 3 | Terminal methyl carbons; highly shielded. |
Experimental Protocol: High-Resolution NMR Acquisition
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification and a quality-control checkpoint.
Step-by-step workflow for the acquisition and processing of NMR spectra.
Step-by-Step Methodology
Step 1: Sample Preparation Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of 4-undecanol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 is selected because its deuterium atom provides a stable lock signal for the spectrometer, preventing magnetic field drift. TMS serves as the internal standard for 0.00 ppm calibration.
Step 2: Locking and Shimming (Self-Validation Checkpoint) Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 (7.26 ppm). Perform gradient shimming (Z1-Z5). Validation: Monitor the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous, and shimming must be repeated. This ensures that any observed peak broadening is due to chemical exchange (e.g., the -OH proton) rather than instrumental artifacts.
Step 3: 1 H NMR Acquisition Set a spectral width of 12 ppm and a relaxation delay (D1) of 2 seconds. Acquire 16 scans using a 30° RF pulse. Causality: A 30° pulse (Ernst angle principle) allows for a shorter relaxation delay between scans compared to a 90° pulse, significantly reducing acquisition time while preventing signal saturation.
Step 4: 13 C NMR Acquisition Set a spectral width of 250 ppm and a relaxation delay of 2-3 seconds. Acquire 1024 scans using a proton-decoupled pulse sequence (e.g., zgpg30). Causality: 13 C naturally couples with attached protons, splitting signals into complex multiplets. Applying continuous broadband RF irradiation at the 1 H frequency decouples these spins, collapsing all 13 C signals into sharp singlets and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
Step 5: D 2 O Shake Experiment (Protocol Validation) To definitively confirm the assignment of the hydroxyl proton, add 1 drop of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. Validation: The disappearance of the broad singlet at ~1.6 ppm confirms the exchangeable nature of the -OH proton, as it is replaced by NMR-silent deuterium (-OD).
Step 6: Data Processing Apply zero-filling and an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Fourier transform the Free Induction Decay (FID) into the frequency domain. Manually correct the phase and baseline, and calibrate the chemical shift axis to TMS at 0.00 ppm.
Conclusion
The structural elucidation of 4-undecanol via NMR spectroscopy requires a nuanced understanding of inductive effects, conformational asymmetry, and chemical exchange. By employing a rigorously validated acquisition protocol and understanding the causality behind the spectral parameters, researchers can confidently assign the complex, overlapping aliphatic signals characteristic of medium-chain secondary alcohols.
